molecular formula C15H6F17NO B11697564 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide CAS No. 313366-93-7

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide

Cat. No.: B11697564
CAS No.: 313366-93-7
M. Wt: 539.19 g/mol
InChI Key: IUSKDJJOYQLBDY-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial applications due to its resistance to solvents, acids, and bases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide typically involves the reaction of a fluorinated alkyl halide with an amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halide. Common solvents used in this reaction include tetrahydrofuran and dimethylformamide. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Oxidation Reactions: Although the compound is generally resistant to oxidation, under specific conditions, it can undergo oxidation to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate and chromium trioxide can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of high-performance materials such as coatings, lubricants, and sealants due to its chemical stability and resistance to harsh environments.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide is primarily based on its ability to interact with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly non-polar surface, which can disrupt the interactions of polar molecules. This property is exploited in various applications, such as in the creation of water-repellent surfaces and in the stabilization of emulsions.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl alcohol: Contains a hydroxyl group instead of an amide group.

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononylamine: Contains an amine group instead of an amide group.

Uniqueness

The uniqueness of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide lies in its combination of fluorinated alkyl chain and an amide group. This structure imparts both hydrophobicity and the ability to form hydrogen bonds, making it versatile for various applications.

Properties

CAS No.

313366-93-7

Molecular Formula

C15H6F17NO

Molecular Weight

539.19 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide

InChI

InChI=1S/C15H6F17NO/c16-8(17,7(34)33-6-4-2-1-3-5-6)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-5H,(H,33,34)

InChI Key

IUSKDJJOYQLBDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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